 
            | REACTION_CXSMILES | O.[OH-].[Na+].C(=O)CCCC.C1(=O)CCCC1.O[CH:17]([CH:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])[CH2:18][CH2:19][CH2:20][CH3:21]>>[CH:17](=[C:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])[CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2| | 
| Name | |
| Quantity | 
                                                                                    16.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.16 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    61.3 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCC)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    237.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(CCCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    36 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.06 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCC)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    106.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OC(CCCC)C1C(CCC1)=O                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                15 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                under stirring                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                were added dropwise into the flask over 6 h                                                                             | 
| Duration | 
                                                                                6 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the resulting reaction mixture                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was withdrawn from the flask at a rate 1.4 times the dropping rate                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                introduced into a dropping funnel (separator)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to separate the reaction mixture into an organic layer                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The water layer separated as a lower layer of the reaction mixture                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Whereas, the organic layer separated as an upper layer of the reaction mixture                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was collected every one hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                each part of the organic layer collected every one hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After completion of the dropping, the reaction mixture in the flask was separated into the respective layers                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CCCC)=C1C(CCC1)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 0.014 mol | |
| AMOUNT: MASS | 2.13 g | |
| YIELD: PERCENTYIELD | 89.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 2.2% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |